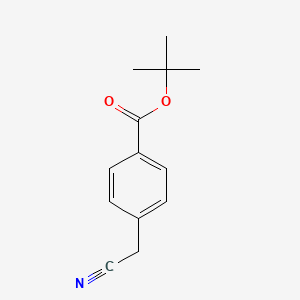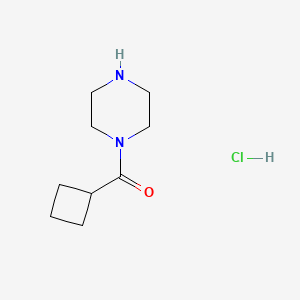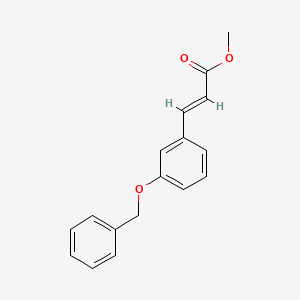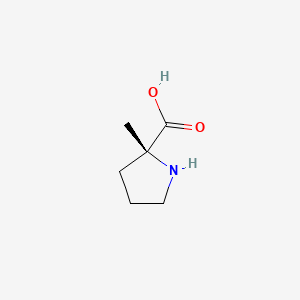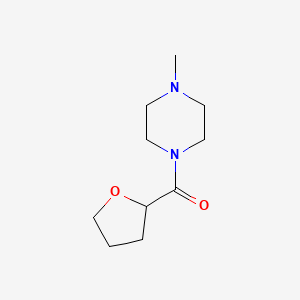
1-(2-methylphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methylphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, also known as MPAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPAC is a pyrazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Activities
1-(2-methylphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde and its derivatives have been explored for antimicrobial properties. These compounds have shown potential in inhibiting the growth of various microorganisms. For instance, some derivatives exhibited notable antimicrobial activities, including against bacterial and fungal strains, and moderate to good antioxidant activities (Bhat et al., 2016). Furthermore, other synthesized compounds from this class have been assessed for their antimicrobial effectiveness against gram-negative and gram-positive bacteria, as well as fungi, showing varying degrees of activity depending on the Schiff base moiety (Hamed et al., 2020).
Anti-inflammatory and Analgesic Properties
The pyrazole derivatives, including 1-(2-methylphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, have been synthesized and evaluated for anti-inflammatory and analgesic activities. Studies have indicated that some of these compounds show significant anti-inflammatory and analgesic effects, comparable to standard drugs (Abdel-Wahab et al., 2012); (Selvam et al., 2011).
Synthesis and Structural Analysis
Research has also focused on the synthesis and structural characterization of 1-(2-methylphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives. The crystal structure and synthesis methodology are important for understanding the compound's properties and potential applications. For example, the crystal structure of a closely related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was determined, revealing insights into the molecular arrangement and interactions (Xu & Shi, 2011).
Biological Activity Studies
Various studies have synthesized novel pyrazole derivatives and evaluated their biological activities. This includes investigations into their potential as growth promoters in plants, as well as examining their anti-inflammatory, antioxidant, antimicrobial, and analgesic properties. These activities are key to understanding the broader applications of these compounds in scientific research and potential therapeutic uses (Hassan et al., 2020).
Wirkmechanismus
Target of Action
Compounds with similar structures have been reported to interact with the aryl hydrocarbon receptor (ahr) and cytochrome p450 1a1 (cyp1a1) pathway .
Mode of Action
For instance, it might modulate the AHR-CYP1A1 pathway, which plays a crucial role in several chronic diseases .
Biochemical Pathways
Compounds with similar structures have been reported to affect the ahr-cyp1a1 pathway . This pathway is involved in the metabolism of xenobiotics and endogenous compounds, and its modulation can have downstream effects on various cellular processes.
Pharmacokinetics
Similar compounds have been reported to have a rapid absorption and elimination with a mean half-life ranging from 7 to 11 hours .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . These compounds have been reported to display superior antipromastigote activity and significant inhibition effects against Plasmodium berghei .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the stability and efficacy of similar compounds .
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-3-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-13-7-5-6-10-16(13)19-11-15(12-20)17(18-19)14-8-3-2-4-9-14/h2-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWUJXAWKJLTBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C(=N2)C3=CC=CC=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

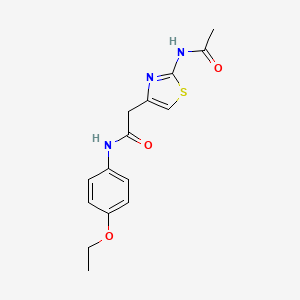
![1-(2-Chlorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea](/img/structure/B2373422.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2373425.png)
![(E)-N-(benzoyloxy)-1-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide](/img/structure/B2373427.png)


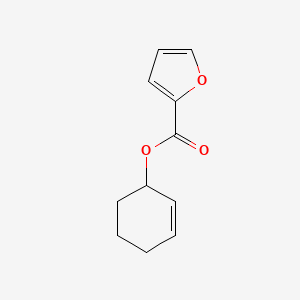
![3-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B2373433.png)
